(2E)-2-cyano-3-(furan-2-yl)prop-2-enoic acid

Description

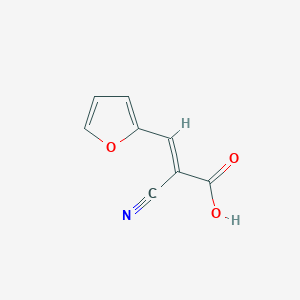

(2E)-2-Cyano-3-(furan-2-yl)prop-2-enoic acid (CAS: 6332-92-9) is an α,β-unsaturated cyanoacrylate derivative characterized by a furan-2-yl substituent, a cyano group, and a propenoic acid backbone. Its molecular formula is C₈H₅NO₃, with a molecular weight of 163.13 g/mol. The compound’s structure enables conjugation across the acrylate system, influencing its electronic properties and reactivity. Such cyanoacrylates are widely studied for their applications in organic synthesis, pharmaceuticals, and materials science due to their electrophilic β-carbon, which participates in Michael additions and cycloadditions .

Properties

IUPAC Name |

(E)-2-cyano-3-(furan-2-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c9-5-6(8(10)11)4-7-2-1-3-12-7/h1-4H,(H,10,11)/b6-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEYJNCEFQYAPJ-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C(C#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C(\C#N)/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(furan-2-yl)prop-2-enoic acid typically involves the reaction of furan-2-carbaldehyde with malononitrile in the presence of a base, followed by the addition of acetic anhydride. The reaction conditions often include a solvent such as ethanol and a catalyst like piperidine to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Hydroarylation Reactions

Hydroarylation of the α,β-unsaturated system is a key reaction, facilitated by Brønsted or Lewis acids. In triflic acid (TfOH), the compound undergoes superelectrophilic activation, forming O,C-diprotonated intermediates that react with arenes (e.g., benzene, toluene) to yield 3-aryl-3-(furan-2-yl)propanoic acid derivatives .

Key Conditions and Outcomes

| Reagent/Catalyst | Arene | Product Structure | Notable Features |

|---|---|---|---|

| TfOH | Benzene | 3-Phenyl-3-(furan-2-yl)propenoic acid | High regioselectivity |

| AlCl₃ | Toluene | 3-(p-Tolyl)-3-(furan-2-yl)propenoic acid | Enhanced electron-donating effects |

This reaction proceeds via a two-step protonation mechanism, confirmed by NMR and DFT studies .

Oxidation Reactions

The furan ring undergoes oxidation under controlled conditions. For example:

-

Ozonolysis : Cleaves the furan ring to form dicarbonyl intermediates.

-

Peracid Oxidation : Converts the furan ring into a γ-lactone derivative.

| Oxidizing Agent | Product | Application |

|---|---|---|

| mCPBA | γ-Lactone derivative | Precursor for bioactive molecules |

| O₃ (Ozone) | 1,4-Diketone | Intermediate in polyketide synthesis |

Reduction Reactions

The cyano group is selectively reduced using organometallic reagents:

-

LiAlH₄ : Converts –CN to –CH₂NH₂, yielding 3-(furan-2-yl)propenamide derivatives.

-

H₂/Pd-C : Hydrogenates the α,β-unsaturated system to form saturated carboxylic acids.

Experimental Data

| Reducing Agent | Product | Yield (%) |

|---|---|---|

| LiAlH₄ | 3-(Furan-2-yl)propenamide | 78 |

| H₂/Pd-C | 3-(Furan-2-yl)propanoic acid | 65 |

Nucleophilic Substitution

The electron-deficient α-carbon participates in Michael additions:

-

Amines : Form β-amino acid derivatives (e.g., with benzylamine).

-

Thiols : Generate β-thioether analogs, useful in peptide mimetics .

Example Reaction

Cycloaddition Reactions

The α,β-unsaturated system engages in Diels-Alder reactions with dienes, forming bicyclic lactones. These products are valuable in natural product synthesis .

Mechanistic Insight

The reaction proceeds via a concerted [4+2] mechanism, with the furan ring acting as an electron-rich dienophile.

Acid-Catalyzed Rearrangements

Under strong acidic conditions (e.g., H₂SO₄), the compound undergoes decarboxylation, yielding 2-cyano-3-(furan-2-yl)propene. This intermediate is reactive in subsequent coupling reactions .

Biological Activity Correlations

While not a direct reaction, antimicrobial studies reveal that hydroarylation products (e.g., 3-aryl derivatives) inhibit Candida albicans and Staphylococcus aureus at 64 µg/mL, suggesting structure-activity relationships tied to electronic effects of substituents .

Critical Analysis of Reactivity

The compound’s dual functionality enables diverse transformations:

-

Electrophilic Sites : C-3 of the furan ring and the α,β-unsaturated carbonyl.

-

Nucleophilic Sites : Cyano group (via resonance stabilization).

Limitations :

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

1. Antioxidant Activity

Studies have demonstrated its ability to scavenge free radicals, which is crucial for reducing oxidative stress in cells. For instance, assays using DPPH radical scavenging methods showed significant antioxidant capacity, suggesting potential applications in preventing oxidative damage in various diseases.

2. Anti-inflammatory Effects

(2E)-2-cyano-3-(furan-2-yl)prop-2-enoic acid has shown promise in inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies indicated a marked decrease in these cytokines when treated with the compound, suggesting its utility in treating inflammatory diseases .

3. Antimicrobial Properties

Preliminary data suggest that this compound may exhibit activity against certain bacterial strains, indicating potential applications in developing new antimicrobial agents.

4. Anticancer Potential

Ongoing research is exploring its ability to inhibit tumor growth and induce apoptosis in cancer cells. Mechanistic studies are underway to understand how it interacts with specific cellular pathways involved in cancer progression .

Synthetic Applications

The unique structural features of this compound make it valuable for synthetic organic chemistry:

1. Building Block for Complex Molecules

This compound serves as a versatile building block for synthesizing more complex organic molecules, particularly those with biological activity. Its reactivity allows for various transformations that can lead to the development of novel pharmaceuticals .

2. Dye-Sensitized Solar Cells

Research has indicated potential applications of compounds similar to this compound in dye-sensitized solar cells due to their ability to absorb light and facilitate charge transfer processes .

Case Studies

Several case studies have highlighted the efficacy of this compound:

Antioxidant Activity Study : A study evaluated the antioxidant capacity using DPPH radical scavenging assays, showing significant reductions in radical levels and supporting its potential as an antioxidant agent.

Anti-inflammatory Mechanism Investigation : Research focused on the compound's ability to inhibit pro-inflammatory cytokines demonstrated a marked decrease in TNF-alpha and IL-6 levels, indicating therapeutic applications for inflammatory diseases .

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(furan-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The furan ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function and activity .

Comparison with Similar Compounds

Structural and Functional Data Table

Research Findings and Trends

- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CN) increase electrophilicity at the β-carbon, enhancing reactivity in nucleophilic additions .

- Solubility : Hydroxyl and carboxylic acid groups improve aqueous solubility, whereas esters and halogenated derivatives favor lipid membrane penetration .

- Biological Activity : Bulky substituents (e.g., indole in UK-5099) enhance target specificity but may reduce bioavailability due to steric hindrance .

Biological Activity

(2E)-2-Cyano-3-(furan-2-yl)prop-2-enoic acid, also known as furan-2-carboxylic acid derivative, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. In vitro studies demonstrated its ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

Anti-inflammatory Properties

The compound has shown potential in modulating inflammatory pathways. It inhibits the production of pro-inflammatory cytokines such as IL-1β and TNF-α in macrophages, suggesting its utility in treating inflammatory conditions .

Neuroprotective Effects

Studies have highlighted the neuroprotective effects of this compound against neurodegenerative diseases. It has been shown to reduce neuronal cell loss and inhibit the formation of beta-pleated sheets associated with Alzheimer's disease pathology .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of various enzymes involved in inflammation and oxidative stress.

- Modulation of Signaling Pathways : It influences key signaling pathways, including the JAK/STAT pathway, which is critical in immune response and inflammation .

- Interaction with Receptors : The compound has been identified as a modulator of TRPM8 receptors, which play a role in mediating pain and thermal sensation .

Study 1: Neuroprotection in Animal Models

A study involving transgenic mice demonstrated that administration of this compound significantly reduced cognitive deficits associated with amyloid-beta toxicity. The treatment improved spatial memory performance in Morris water maze tests .

Study 2: Anti-inflammatory Effects in vitro

In vitro experiments using RAW 264.7 macrophage cells showed that the compound reduced the secretion of pro-inflammatory cytokines by approximately 50% when stimulated with lipopolysaccharides (LPS). This indicates a strong anti-inflammatory potential that could be harnessed for therapeutic applications .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (2E)-2-cyano-3-(furan-2-yl)prop-2-enoic acid with high stereoselectivity?

- Answer : The compound can be synthesized via Knoevenagel condensation , a common method for α,β-unsaturated acids. Reacting furan-2-carbaldehyde with cyanoacetic acid in the presence of a catalytic base (e.g., piperidine) under reflux conditions typically yields the (E)-isomer. Solvent choice (e.g., ethanol or DMF) and temperature control are critical to minimize side reactions. Post-synthesis, recrystallization or column chromatography can enhance purity. Structural confirmation via H/C NMR and IR spectroscopy is essential to verify the double-bond geometry and functional groups .

Q. Which spectroscopic techniques are most effective for characterizing the electronic and structural properties of this compound?

- Answer :

- NMR Spectroscopy : H NMR identifies proton environments (e.g., furan protons at δ 6.3–7.4 ppm, cyano group absence of protons). C NMR confirms the α,β-unsaturated system (C=O at ~170 ppm, C≡N at ~115 ppm).

- IR Spectroscopy : Strong absorption bands for C≡N (~2200 cm) and C=O (~1680 cm) validate functional groups.

- UV-Vis : The conjugated system exhibits λmax between 250–300 nm, useful for studying electronic transitions.

- X-ray crystallography (if crystals are obtainable) provides definitive stereochemical assignment .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Avoid exposure to moisture and strong bases/acids. Stability studies (TGA/DSC) indicate decomposition above 200°C, but long-term storage requires monitoring via HPLC to detect degradation products .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reactivity of the α,β-unsaturated system with nucleophiles?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-deficient double bond’s electrophilicity. Frontier Molecular Orbital (FMO) analysis predicts regioselectivity in Michael additions. Compare computational results with experimental kinetic data (e.g., reaction rates with amines or thiols) to validate mechanistic pathways. Discrepancies may arise from solvent effects or steric hindrance from the furan ring .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

- Answer : Use solvent vapor diffusion with mixed solvents (e.g., DCM/hexane) to slow crystallization. Modify substituents (e.g., esterify the carboxylic acid temporarily) to improve crystal packing. If crystallization fails, employ powder XRD paired with Rietveld refinement or electron diffraction for structural insights .

Q. How do electronic effects of the furan and cyano groups influence the compound’s acidity and coordination chemistry?

- Answer : The cyano group withdraws electron density, increasing the carboxylic acid’s acidity (pKa ~2–3). The furan ring contributes π-conjugation, stabilizing the deprotonated form. Titration with NaOH (potentiometric) quantifies acidity. In coordination studies (e.g., with transition metals like Cu), UV-Vis and EPR spectroscopy reveal binding modes influenced by the electron-rich furan oxygen .

Q. What experimental designs address discrepancies in reported biological activity across cell-based assays?

- Answer : Standardize assay conditions:

- Control pH (due to carboxylic acid’s ionization).

- Use solubility enhancers (e.g., DMSO ≤0.1%) without disrupting cell membranes.

- Validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) . Contradictory results may stem from metabolite interference or off-target effects, requiring metabolomics profiling .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.